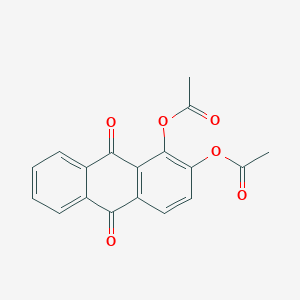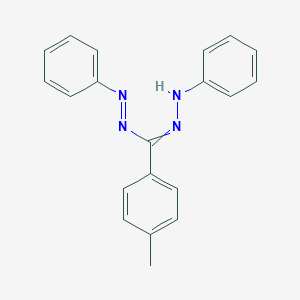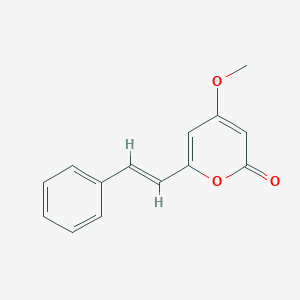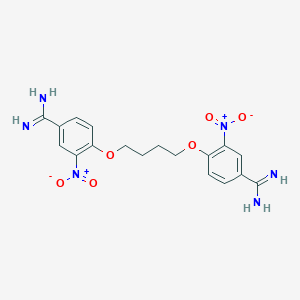
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), commonly known as BBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC is a nitroaromatic compound that has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol.
Mecanismo De Acción
The mechanism of action of BBBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. BBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
BBBC has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its long-term effects on human health are not yet known. BBBC has been shown to have antibacterial and anticancer properties, as well as the ability to remove heavy metals from contaminated water. BBBC has also been shown to have potential as a building block for the synthesis of MOFs with tunable properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBBC in lab experiments is its low toxicity and high purity. BBBC has also been shown to have a high yield when synthesized using the method described above. However, one of the limitations of using BBBC is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BBBC. One area of research is the development of BBBC-based materials with tunable properties for use in environmental remediation and other applications. Another area of research is the investigation of BBBC's potential as an antibacterial and anticancer agent. Further studies are needed to fully understand the mechanism of action of BBBC and its long-term effects on human health.
Conclusion
In conclusion, BBBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. BBBC has potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of BBBC involves the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has low toxicity and is considered safe for use in laboratory experiments. Future research on BBBC will focus on the development of BBBC-based materials with tunable properties and the investigation of BBBC's potential as an antibacterial and anticancer agent.
Métodos De Síntesis
The synthesis of BBBC involves the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. This method has been successfully used to synthesize BBBC with a high yield and purity.
Aplicaciones Científicas De Investigación
BBBC has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBBC has been studied for its potential use as an antibacterial and anticancer agent. BBBC has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of antibiotic resistance. In materials science, BBBC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In environmental science, BBBC has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
Número CAS |
125880-76-4 |
|---|---|
Nombre del producto |
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Fórmula molecular |
C18H20N6O6 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4-[4-(4-carbamimidoyl-2-nitrophenoxy)butoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C18H20N6O6/c19-17(20)11-3-5-15(13(9-11)23(25)26)29-7-1-2-8-30-16-6-4-12(18(21)22)10-14(16)24(27)28/h3-6,9-10H,1-2,7-8H2,(H3,19,20)(H3,21,22) |
Clave InChI |
OBQWWXNDQGRMTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Otros números CAS |
125880-76-4 |
Sinónimos |
4-[4-(4-carbamimidoyl-2-nitro-phenoxy)butoxy]-3-nitro-benzenecarboximi damide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
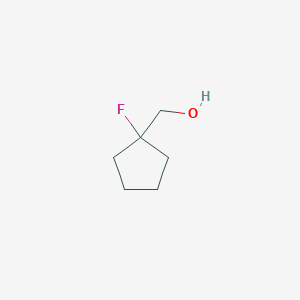

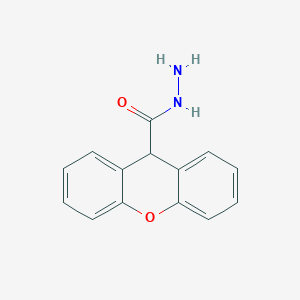
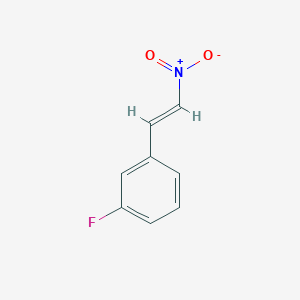
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)


